molecular formula C13H24N2O2 B15281011 racemic cis-Octahydro-pyrrolo[3,4-d]azepine-6-carboxylic acid tert-butyl ester

racemic cis-Octahydro-pyrrolo[3,4-d]azepine-6-carboxylic acid tert-butyl ester

Cat. No.: B15281011
M. Wt: 240.34 g/mol
InChI Key: BQMAENMWXMYUEV-PHIMTYICSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of racemic cis-Octahydro-pyrrolo[3,4-d]azepine-6-carboxylic acid tert-butyl ester typically involves the cyclization of appropriate precursors under controlled conditions. Specific synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and yield .

Industrial Production Methods

Industrial production methods for this compound are not widely documented in public literature. it is likely that large-scale synthesis follows similar principles to laboratory methods, with optimizations for cost-effectiveness and scalability .

Chemical Reactions Analysis

Types of Reactions

Racemic cis-Octahydro-pyrrolo[3,4-d]azepine-6-carboxylic acid tert-butyl ester can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce different reduced forms .

Scientific Research Applications

Racemic cis-Octahydro-pyrrolo[3,4-d]azepine-6-carboxylic acid tert-butyl ester has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of racemic cis-Octahydro-pyrrolo[3,4-d]azepine-6-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets and pathways. These interactions can vary depending on the context of its use, such as in biological systems or chemical reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Racemic cis-Octahydro-pyrrolo[3,4-d]azepine-6-carboxylic acid tert-butyl ester is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties .

Properties

Molecular Formula

C13H24N2O2

Molecular Weight

240.34 g/mol

IUPAC Name

tert-butyl (3aS,8aR)-2,3,3a,4,5,7,8,8a-octahydro-1H-pyrrolo[3,4-d]azepine-6-carboxylate

InChI

InChI=1S/C13H24N2O2/c1-13(2,3)17-12(16)15-6-4-10-8-14-9-11(10)5-7-15/h10-11,14H,4-9H2,1-3H3/t10-,11+

InChI Key

BQMAENMWXMYUEV-PHIMTYICSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@@H]2CNC[C@@H]2CC1

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2CNCC2CC1

Origin of Product

United States

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